Bis(2,3,5,6-tetramethylphenyl)methanone
Description
Bis(2,3,5,6-tetramethylphenyl)methanone, also referred to as bis(duryl)methanone (where "Dur" denotes the 2,3,5,6-tetramethylphenyl group ), is a diaryl ketone characterized by two sterically hindered aromatic rings. The compound’s structure consists of a central carbonyl group flanked by two Dur substituents, which impart significant steric bulk and electron-donating effects.
Properties
CAS No. |
67075-68-7 |
|---|---|
Molecular Formula |
C21H26O |
Molecular Weight |
294.4g/mol |
IUPAC Name |
bis(2,3,5,6-tetramethylphenyl)methanone |
InChI |
InChI=1S/C21H26O/c1-11-9-12(2)16(6)19(15(11)5)21(22)20-17(7)13(3)10-14(4)18(20)8/h9-10H,1-8H3 |
InChI Key |
TWRXWRRZJNNOBP-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1C)C(=O)C2=C(C(=CC(=C2C)C)C)C)C)C |
Canonical SMILES |
CC1=CC(=C(C(=C1C)C(=O)C2=C(C(=CC(=C2C)C)C)C)C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Organometallic Analogs: (2,3,5,6-Tetramethylphenyl)(trimethylgermyl)methanone (3ag)
- Structure : Combines a Dur group with a trimethylgermyl moiety (Dur-Ge(CH₃)₃-C=O).
- Synthesis: Achieved in 66% yield as a colorless solid, demonstrating feasibility in coupling bulky aryl groups with organometallic fragments .
- Key Differences: The presence of a germanium atom introduces distinct electronic and reactivity profiles compared to the purely organic bis(Dur)methanone.
Bioactive Acetophenone Derivatives: 1-(2,3,5,6-Tetramethylphenyl)-ethanone
- Structure: A mono-aryl acetophenone derivative (Dur-C(O)CH₃).
- Bioactivity : Exhibits potent anticancer activity against L1210 leukemia cells (IC₅₀ = 9.56 ppm) and antioxidant properties (IC₅₀ = 19.69 ppm) .
- Comparison: The methanone analog (bis(Dur)methanone) may exhibit altered bioactivity due to increased steric hindrance and lack of a methyl group adjacent to the carbonyl.
High-Complexity Methanones: Methanone with Benzodioxol Substituent
- Structure : Features a Dur group embedded in a tetrachlorobenzodioxol framework.
- Physicochemical Properties : Melting point = 210°C, density = 1.361 g/cm³, and molecular weight = 600.04 g/mol .
- Implications for Bis(Dur)methanone: The high melting point suggests that bulky aryl groups enhance crystalline packing, which may extend to bis(Dur)methanone.
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